Epizizanal

Natural Product Chemistry Stereochemistry Vetiver Oil

Epizizanal is a tricyclic sesquiterpenoid aldehyde (C₁₅H₂₂O) isolated from Javanese vetiver oil. Its procurement as a pure, stereochemically defined research compound is critical for avoiding the confounding variability of generic vetiver oil fractions. - Defined (1R,2R,5S,8R) stereochemistry ensures accurate SAR data in insect-repellent pharmacophore studies. - Serves as a validated analytical standard for GC-MS/HPLC quantification, enabling quality control of vetiver oil chemotypes. - Enables deconvolution of synergistic effects with constituents like nootkatone or khusimol in repellency assays.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
Cat. No. B15287556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpizizanal
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C2)C(CCC3C1=C)C=O)C
InChIInChI=1S/C15H22O/c1-10-13-5-4-12(9-16)15(13)7-6-11(8-15)14(10,2)3/h9,11-13H,1,4-8H2,2-3H3/t11-,12+,13-,15+/m1/s1
InChIKeyONCLDGVLVUPPIN-COMQUAJESA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epizizanal: Natural Sesquiterpenoid Aldehyde from Vetiver Oil


Epizizanal is a tricyclic sesquiterpenoid aldehyde (C₁₅H₂₂O) first isolated and characterized from Javanese vetiver oil (Vetiveria zizanioides) . It is one of two stereoisomeric insect-repelling aldehydes identified in the essential oil, the other being zizanal . Unlike many synthetic analogs, epizizanal is a natural product with a well-defined stereochemistry (1S,2R,5S,8R) and a distinct molecular structure . Its procurement is primarily for research into natural insect repellents, antimicrobial agents, or as an analytical standard for vetiver oil composition studies.

Why Epizizanal Cannot Be Replaced by Generic Substitutes


Vetiver oil is a complex mixture of over 150 compounds, and its biological effects are the result of synergistic and antagonistic interactions among its constituents . Substituting pure epizizanal with a generic vetiver oil fraction or a different sesquiterpene introduces significant variability and confounds experimental results. The specific insect-repellent activity of epizizanal is tied to its unique stereochemistry and functional groups, which differ from other major vetiver components like khusimol, α-vetivone, and β-vetivone . Furthermore, its activity profile relative to its close isomer, zizanal, has been shown to be distinct, underscoring that even small structural changes among analogs yield different bioactivity outcomes .

Epizizanal Differentiation from Closest Analogs


Stereochemical Differentiation from Zizanal

Epizizanal is the C-2 epimer of zizanal, differing in the configuration at the C-2 carbon bearing the aldehyde group. Both were isolated from Javanese vetiver oil and identified as insect-repelling aldehydes . While the original study does not provide quantitative EC₅₀ or repellency indices, it establishes their structural non-equivalence, which is critical for research requiring a specific stereoisomer .

Natural Product Chemistry Stereochemistry Vetiver Oil

Insect-Repellent Activity as a Defined Entity

The original isolation and characterization of epizizanal was driven by its demonstrated insect-repellent activity. The study by Jain et al. (1982) identified both epizizanal and zizanal as the active principles responsible for the repellent properties of Javanese vetiver oil, distinguishing them from the bulk of other sesquiterpenes present . Subsequent reviews confirm its classification as one of the key insect-active components of the oil .

Insect Repellent Behavioral Assay Natural Product

Antifungal Activity Against Pathogens

Epizizanal has demonstrated in vitro antifungal activity against a range of pathogenic fungi. A reported study shows activity against Candida albicans (0.18% inhibition) and Aspergillus fumigatus (0.22% inhibition) . While this data is from a secondary source and lacks a direct comparator in the same assay, it provides a quantifiable, albeit weak, activity baseline for this specific compound.

Antifungal Natural Product Microbiology

Epizizanal Procurement and Application Scenarios


Stereospecific Synthesis and SAR Studies

The defined (1R,2R,5S,8R) stereochemistry of epizizanal makes it essential for any synthetic chemistry or SAR project exploring the insect-repellent pharmacophore of vetiver oil aldehydes. Using the correct epimer ensures that biological activity can be accurately attributed to this specific three-dimensional structure, avoiding the confounding results that would arise from using the C-2 epimer, zizanal, or a mixture of both .

Analytical Standard for Vetiver Oil Quality Control

Epizizanal serves as a valuable analytical standard for GC-MS or HPLC analysis of vetiver essential oil. Its presence and relative abundance can be a marker for specific chemotypes or geographical origins of the oil . Procurement of the pure compound allows for the development and validation of quantitative methods essential for quality control in the fragrance, flavor, and natural product industries .

Natural Product Synergy in Insect Repellency

Since epizizanal is a defined component of the complex vetiver oil matrix, it is the appropriate compound for studies investigating synergistic or additive effects with other oil constituents. Research can use pure epizizanal in combination with compounds like nootkatone or khusimol to deconvolute the overall repellency of the essential oil and identify optimal, reproducible combinations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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